molecular formula C18H14N2O2S3 B11491348 Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11491348
M. Wt: 386.5 g/mol
InChI Key: VOFQUKDRKHSUSZ-UHFFFAOYSA-N
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Description

ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE: is a complex heterocyclic compound that features a unique structure combining thiophene and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with pyridine intermediates under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol or amine derivatives .

Mechanism of Action

The mechanism of action of ETHYL 3-AMINO-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C18H14N2O2S3

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C18H14N2O2S3/c1-2-22-18(21)16-15(19)14-10(12-5-3-7-23-12)9-11(20-17(14)25-16)13-6-4-8-24-13/h3-9H,2,19H2,1H3

InChI Key

VOFQUKDRKHSUSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CS3)C4=CC=CS4)N

Origin of Product

United States

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